molecular formula C12H16N4O4 B3156260 1-(2,4-Dinitrophenyl)-4-ethylpiperazine CAS No. 82448-40-6

1-(2,4-Dinitrophenyl)-4-ethylpiperazine

Cat. No. B3156260
CAS RN: 82448-40-6
M. Wt: 280.28 g/mol
InChI Key: HFYYOGVVSCULRL-UHFFFAOYSA-N
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Description

2,4-Dinitrophenylhydrazine is used in the manufacture of dyes, wood preservatives, and as a pesticide . It’s a substituted hydrazine and is considered to have high acute toxicity .


Synthesis Analysis

Novel Schiff base of N-(2,6-dibenzylidenecyclohexylidene)-N′-(2,4-dinitrophenyl)hydrazine derivatives were synthesized by the condensation of 2,4-dinitrophenylhydrazine with substituted 2,6-dibenzylidenecyclohexanone .


Chemical Reactions Analysis

A hydrazone is formed when 2,4-dinitrophenylhydrazine reacts with a generic ketone . The C=N bond distance for all the substituted hydrazones are similar .


Physical And Chemical Properties Analysis

2,4-Dinitrophenol is a yellow crystalline compound with a chemical formula of C6H4N4O5 and a 221.12 g/mol molecular weight . It remains stable under standard temperature and pressure .

Scientific Research Applications

Synthesis and Derivatization

1-(2,4-Dinitrophenyl)-4-ethylpiperazine derivatives have been synthesized and employed as derivatization reagents in various chemical analyses. For example, the derivative 1-(5-Hydrazinyl-2,4-dinitrophenyl)-4-methylpiperazine (Hy-PPZ) was synthesized and used to react with aldehydes to form hydrazone derivatives, which were then analyzed by High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (Xu Men, 2015).

Fluorescence Quenching Studies

Dinitrophenyl derivatives, including this compound, have been studied for their fluorescence quenching properties. These properties help understand the toxicity mechanisms of dinitrophenols, which can affect biological systems by hindering proton translocation through mitochondrial membranes and inhibiting oxidative phosphorylation (Cristina-Amalia Dumitraş Huţanu & M. Pintilie, 2013).

Chiral Analysis

In chiral analysis, derivatives of this compound have been used as chiral derivatization reagents (CDRs) for the efficient separation and sensitive detection of chiral amines via HPLC-MS/MS. For example, (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid (Pro-PPZ) was utilized for this purpose, demonstrating its application in the enantioselective determination of chiral metabolites in biological samples (Youxi Jin et al., 2020).

Material Science

In the field of materials science, this compound derivatives have been explored for the synthesis of ionic helical polymers with expanded π-conjugation systems. These polymers exhibit unique properties due to through-space interactions in the piperazinium ring, leading to spontaneous dynamic conformational changes, which are of interest for various applications including electronics and photonics (I. Yamaguchi, S. Jonai, & Yukari Matsuda, 2011).

Environmental Impact

Research has also been conducted on the environmental impact of this compound and its derivatives, particularly in relation to their toxicity and interaction with biological systems such as activated sludge, which is crucial for understanding their behavior in wastewater treatment processes (L. G. Rich & O. W. Yates, 1955).

Mechanism of Action

Target of Action

The primary target of 1-(2,4-Dinitrophenyl)-4-ethylpiperazine is likely to be similar to that of 2,4-Dinitrophenol (DNP), given the structural similarity. DNP is known to target the mitochondria , specifically the oxidative phosphorylation process . It acts as an uncoupler, disrupting the proton gradient established in the mitochondria during the electron transport chain .

Mode of Action

This compound, like DNP, likely interacts with its targets by uncoupling oxidative phosphorylation . This means it allows protons to cross the mitochondrial membrane without the generation of ATP, disrupting the normal energy production processes of the cell . This results in the rapid loss of ATP and an increase in heat production .

Biochemical Pathways

The compound affects the oxidative phosphorylation pathway in the mitochondria . By uncoupling this process, it disrupts the normal flow of protons across the mitochondrial membrane, which in turn affects the downstream production of ATP . This can have wide-ranging effects on cellular processes that depend on ATP for energy.

Pharmacokinetics

It also exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . These factors can impact the bioavailability of the compound.

Result of Action

The primary result of the action of this compound is likely to be a disruption of normal cellular energy production . By uncoupling oxidative phosphorylation, the compound causes a rapid loss of ATP and an increase in heat production . This can lead to a state of uncontrolled hyperthermia in the case of overdose .

Safety and Hazards

2,4-Dinitrophenol is flammable and toxic if swallowed, in contact with skin, or if inhaled . It causes damage to organs through prolonged or repeated exposure . It’s also very toxic to aquatic life .

Future Directions

The cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1′-bis (2,4-dinitrophenyl)-4,4′-bipyridinium (Zincke) salts has been harnessed to produce a series of conjugated oligomers containing up to twelve aromatic/heterocyclic residues . These oligomers exhibit discrete, multiple redox processes accompanied by dramatic changes in electronic absorption spectra .

properties

IUPAC Name

1-(2,4-dinitrophenyl)-4-ethylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4/c1-2-13-5-7-14(8-6-13)11-4-3-10(15(17)18)9-12(11)16(19)20/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYYOGVVSCULRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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